molecular formula C8H5Cl2FO B1412452 2',6'-Dichloro-4'-fluoroacetophenone CAS No. 1804886-00-7

2',6'-Dichloro-4'-fluoroacetophenone

Cat. No.: B1412452
CAS No.: 1804886-00-7
M. Wt: 207.03 g/mol
InChI Key: WTXSYCNEEKTVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,6’-Dichloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-4’-fluoroacetophenone typically involves the acylation of dichlorofluorobenzene. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then chlorinated to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’,6’-Dichloro-4’-fluoroacetophenone .

Industrial Production Methods

Industrial production of 2’,6’-Dichloro-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including melt crystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Scientific Research Applications

2’,6’-Dichloro-4’-fluoroacetophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dichloro-4’-fluoroacetophenone is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

1-(2,6-dichloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXSYCNEEKTVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dichloro-4'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
2',6'-Dichloro-4'-fluoroacetophenone
Reactant of Route 3
Reactant of Route 3
2',6'-Dichloro-4'-fluoroacetophenone
Reactant of Route 4
Reactant of Route 4
2',6'-Dichloro-4'-fluoroacetophenone
Reactant of Route 5
Reactant of Route 5
2',6'-Dichloro-4'-fluoroacetophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2',6'-Dichloro-4'-fluoroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.